YKL-5-124

Descripción

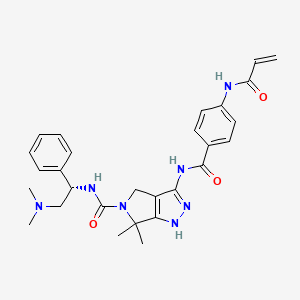

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABJHHKKJIDGX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of YKL-5-124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[3][4] this compound was developed as a highly selective tool compound to dissect the specific roles of CDK7, distinguishing its functions from the closely related kinases CDK12 and CDK13.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects.

Core Mechanism: Covalent Inhibition of CDK7

This compound functions by forming a covalent bond with a specific cysteine residue, Cys312, located in the active site of CDK7.[3] This irreversible binding leads to the inactivation of the kinase. The covalent nature of this interaction is crucial for its high potency and selectivity. The importance of this covalent interaction is demonstrated by the fact that a CDK7 mutant where Cys312 is replaced by serine (C312S) is resistant to inhibition by this compound.[3]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for CDK7, particularly when it is in a complex with its regulatory partners, Cyclin H and MAT1. Its selectivity is a key feature, with significantly lower activity against other CDKs.

| Target | IC50 (nM) | Notes |

| CDK7/Mat1/CycH | 9.7 | Cell-free assay[1][4] |

| CDK7 | 53.5 | Cell-free assay[2] |

| CDK2 | 1300 | Cell-free assay[1][4] |

| CDK9 | 3020 | Cell-free assay[1][4] |

| CDK12 | Inactive | >100-fold greater selectivity for CDK7[2] |

| CDK13 | Inactive | >100-fold greater selectivity for CDK7[2] |

Signaling Pathways and Cellular Effects

The primary consequence of CDK7 inhibition by this compound is the disruption of the cell cycle. This is achieved through the inhibition of CDK7's function as a CDK-activating kinase (CAK).[3]

Cell Cycle Arrest

By inhibiting CDK7, this compound prevents the phosphorylation and subsequent activation of other key cell cycle CDKs, namely CDK1 and CDK2.[3] This leads to a strong cell cycle arrest at the G1/S transition, characterized by an accumulation of cells in the G1 and G2/M phases and a corresponding decrease in the S phase population.[2][4] This effect is dose-dependent.[2]

Inhibition of E2F-driven Gene Expression

A direct consequence of the cell cycle arrest is the inhibition of E2F-driven gene expression.[2] The retinoblastoma protein (Rb) is a key substrate of CDK1 and CDK2. When hypophosphorylated, Rb binds to the E2F transcription factor, repressing its activity. By preventing CDK1 and CDK2 activation, this compound treatment leads to hypophosphorylated Rb and subsequent suppression of E2F target genes, which are essential for S-phase entry and DNA replication.[5]

Effect on RNA Polymerase II Phosphorylation

Interestingly, and in contrast to less selective CDK7 inhibitors like THZ1, this compound has little to no effect on the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[2][3] This finding suggests that while CDK7 is implicated in transcriptional regulation, its inhibition alone is not sufficient to globally alter Pol II CTD phosphorylation, highlighting a potential redundancy with other kinases like CDK12/13 in this process.[3]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of this compound against various kinases.

-

Methodology: Recombinant kinases (CDK7, CDK12, CDK13) were incubated with this compound at varying concentrations in the presence of 1mM ATP.[3] The phosphorylation of a substrate was measured to determine kinase activity. For CDK7/Mat1/CycH, CDK2, and CDK9, similar cell-free assays were performed.[1][4]

-

Detection: The specific method of detection for substrate phosphorylation (e.g., radioactivity, fluorescence) is not detailed in the provided search results.

Cellular Target Engagement

-

Objective: To confirm that this compound engages CDK7 in a cellular context.

-

Methodology (Competitive Pulldown): HAP1 or Jurkat cells were treated with a concentration course of this compound for a specified duration (e.g., 6 hours).[3] Cell lysates were then incubated with biotinylated THZ1 (bio-THZ1), a known covalent CDK7/12/13 inhibitor.[2] Streptavidin beads were used to pull down bio-THZ1 and any bound proteins.

-

Detection: The amount of CDK7 and CDK12 in the pulldown fraction was assessed by Western blotting. A decrease in the amount of pulled-down CDK7 with increasing concentrations of this compound indicates successful target engagement.[2]

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Methodology (EdU Staining and Flow Cytometry): Neuroblastoma (NB) cells were treated with this compound (e.g., 100 nM) or DMSO for 24 hours.[2] Cells were then incubated with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.

-

Detection: The incorporated EdU was detected via a click chemistry reaction with a fluorescent azide. The total DNA content was stained with a fluorescent dye (e.g., DAPI or 7-AAD).[6] The cell population in different phases of the cell cycle (G1, S, G2/M) was then quantified using flow cytometry.[2]

Analysis of Protein Phosphorylation

-

Objective: To measure the phosphorylation status of CDK7 substrates and other cell cycle-related proteins.

-

Methodology: HAP1 or NB cells were treated with varying concentrations of this compound for different time points.[2][3] Whole-cell lysates were prepared and subjected to SDS-PAGE.

-

Detection: Western blotting was performed using antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and phospho-Rb), as well as antibodies for the total protein levels as a loading control.[2][3]

Conclusion

This compound is a highly potent and selective covalent inhibitor of CDK7. Its mechanism of action is centered on the irreversible inactivation of CDK7, leading to a robust cell cycle arrest at the G1/S transition. This is mediated by the inhibition of CDK7's CDK-activating kinase function, which in turn prevents the activation of CDK1 and CDK2 and leads to the hypophosphorylation of Rb. The subsequent suppression of E2F-driven gene expression is a key downstream consequence. The selectivity of this compound, particularly its lack of significant impact on RNA Polymerase II CTD phosphorylation, makes it an invaluable tool for elucidating the specific roles of CDK7 in cellular processes and a promising candidate for therapeutic development in cancers characterized by misregulation of the cell cycle.[3]

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. e3s-conferences.org [e3s-conferences.org]

YKL-5-124: A Technical Guide to a Selective and Covalent CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and gene transcription, making it a compelling target in oncology. YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of CDK7. It distinguishes itself from earlier generation inhibitors, such as THZ1, by its high selectivity for CDK7 over the structurally related kinases CDK12 and CDK13. This specificity results in a predominant cell-cycle phenotype, characterized by G1/S arrest, with minimal impact on global transcription. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular data, and detailed experimental protocols for its evaluation.

Introduction to CDK7 and this compound

CDK7 is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As the catalytic core of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, it phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression[1][2][3][4]. Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation[3][5][6].

This compound was developed as a highly selective covalent inhibitor to dissect the specific functions of CDK7. Unlike the multi-targeted inhibitor THZ1, which also potently inhibits CDK12 and CDK13, this compound allows for the precise investigation of CDK7's role in the cell cycle, separate from its broader transcriptional functions[1][7]. Its mode of action involves forming a covalent bond with a specific cysteine residue in the CDK7 active site, leading to irreversible inhibition[1][8].

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies Cysteine 312 (C312) within the active site of CDK7[1]. This covalent modification is essential for its inhibitory activity. Mutation of C312 to a less nucleophilic serine (C312S) renders cells resistant to this compound, confirming its on-target specificity[1].

By inhibiting CDK7, this compound primarily disrupts its CAK function. This leads to a dose-dependent reduction in the phosphorylation of key T-loop residues on CDK1 (Threonine 161) and CDK2 (Threonine 160), preventing their activation[1][9]. The consequence is a strong cell cycle arrest, typically at the G1/S transition, and an inhibition of E2F-driven gene expression[1][10]. Notably, and in contrast to less selective inhibitors, this compound has little to no effect on the global phosphorylation of the RNA Pol II CTD[1][10].

Figure 1: Mechanism of this compound covalent inhibition and its downstream effects.

Data Presentation: Biochemical and Cellular Activity

The selectivity and potency of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Kinase Selectivity

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases. The data highlights the compound's high potency for the CDK7 complex and its selectivity over other key CDKs.

| Target Kinase | IC50 (nM) | Reference(s) |

| CDK7/Mat1/CycH | 9.7 | [1][10][11][12] |

| CDK7 (alone) | 53.5 | [10][12] |

| CDK2 | 1300 | [1][11] |

| CDK9 | 3020 | [1][11] |

| CDK12 | Inactive | [1][10] |

| CDK13 | Inactive | [1][10] |

Table 2: Summary of Cellular Effects

This table outlines the primary effects observed in various cancer cell lines following treatment with this compound.

| Cellular Effect | Cell Lines | Observed Outcome | Reference(s) |

| Cell Cycle Arrest | HAP1, Jurkat, MM, PDAC, Neuroblastoma | Dose-dependent increase in G1/G2-M phase cells and loss of S-phase cells. | [1][2][10][13][14] |

| Inhibition of CAK Activity | HAP1, Neuroblastoma | Reduced phosphorylation of CDK1 (T161) and CDK2 (T160). | [1][9] |

| Gene Expression | HAP1 | Inhibition of E2F-driven gene expression. | [1][10][12] |

| Genomic Instability | SCLC, PDAC | Induction of micronuclei formation and R-loop formation. | [8][14] |

| Apoptosis | PDAC | Induction of apoptosis. | [14] |

| Anti-tumor Efficacy | MM, PDAC | In vivo tumor regression in mouse models. | [13][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Fixed Time Point)

This assay determines the IC50 value of an inhibitor against a specific kinase.

-

Reagents & Materials : Recombinant CDK7/CycH/MAT1 complex, peptide substrate (e.g., a derivative of CDK2 T-loop), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), kinase assay buffer, this compound stock solution (in DMSO), 96-well plates, stop solution (e.g., EDTA), detection system (scintillation counter or antibody-based detection).

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.

-

In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).

-

Add 20 µL of a solution containing the CDK7 enzyme complex and peptide substrate to each well.

-

Incubate for 10-20 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding 20 µL of ATP solution (at a concentration near the Km for CDK7).

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution.

-

Quantify substrate phosphorylation using an appropriate method (e.g., spotting onto phosphocellulose paper and scintillation counting).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Phospho-CDK Analysis

This method is used to assess the cellular inhibition of CDK7's CAK activity by measuring the phosphorylation status of its substrates, CDK1 and CDK2.

-

Cell Culture & Treatment :

-

Lysate Preparation :

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Blotting :

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), anti-total CDK1, anti-total CDK2, and a loading control like β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Figure 2: A typical experimental workflow for characterizing a CDK7 inhibitor.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.

-

Reagents & Materials : Cell culture medium, this compound, DMSO, PBS, EdU (5-ethynyl-2'-deoxyuridine) labeling kit (or propidium iodide), trypsin, flow cytometer.

-

Procedure :

-

Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 72 hours)[10].

-

For EdU analysis, add EdU to the culture medium for the final 1-2 hours of incubation to label cells undergoing DNA synthesis (S-phase).

-

Harvest cells by trypsinization, collecting both adherent and floating cells.

-

Wash cells with PBS.

-

Fix and permeabilize the cells according to the manufacturer's protocol (e.g., with a saponin-based buffer).

-

Perform the "click" reaction to conjugate a fluorescent dye (e.g., Alexa Fluor 488) to the incorporated EdU.

-

Stain total DNA with a fluorescent dye like 7-AAD or DAPI.

-

Analyze the cells on a flow cytometer. Gate the cell population based on forward and side scatter, then analyze fluorescence to determine the percentage of cells in G1 (2n DNA content, EdU negative), S (intermediate DNA content, EdU positive), and G2/M (4n DNA content, EdU negative).

-

CDK7 Signaling Pathway Overview

CDK7 occupies a central node in cellular regulation, linking transcription and cell cycle machinery. The diagram below illustrates its dual functions.

Figure 3: The dual signaling roles of the CDK7 complex in the cell cycle and transcription.

Conclusion

This compound is a powerful chemical probe for elucidating the specific cell cycle-related functions of CDK7. Its high selectivity and covalent mechanism of action provide a clear advantage over less specific inhibitors, enabling researchers to attribute cellular phenotypes more directly to CDK7 inhibition. The data strongly indicate that the primary anti-proliferative effect of selective CDK7 inhibition is mediated through the disruption of CAK activity and subsequent cell cycle arrest, rather than a global shutdown of transcription. This makes this compound and similar selective inhibitors promising candidates for further therapeutic development, particularly in cancers characterized by cell cycle dysregulation and E2F pathway hyperactivity.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 13. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

The role of YKL-5-124 in cell cycle regulation

An In-Depth Technical Guide to the Role of YKL-5-124 in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of both cell cycle progression and gene transcription. Dissecting these dual functions has been challenging due to the lack of highly selective inhibitors. This technical guide focuses on this compound, a potent, selective, and covalent inhibitor of CDK7. By irreversibly binding to CDK7, this compound provides a powerful tool to elucidate the specific roles of CDK7's kinase activity in cell cycle control. This document details the mechanism of action of this compound, its impact on core cell cycle signaling pathways, quantitative data on its effects, and detailed protocols for key experimental validation.

Introduction to this compound

This compound is a pyrrolopyrazole-based, irreversible inhibitor that selectively targets CDK7.[1] Unlike broader-spectrum inhibitors such as THZ1, which also potently inhibit CDK12 and CDK13, this compound's high selectivity allows for the precise investigation of CDK7-dependent cellular processes.[1][2] Its primary mechanism involves forming a covalent bond with a specific cysteine residue (C312) in the active site of CDK7, leading to its inactivation.[1][3] This specificity has revealed that the predominant consequence of acute CDK7 inhibition is a strong cell cycle arrest, primarily at the G1/S transition, with minimal immediate effects on global transcription.[1][4][5] This makes this compound an invaluable chemical probe for studying cell cycle checkpoints and a potential therapeutic agent for cancers characterized by E2F misregulation.[4]

Mechanism of Action: Covalent Inhibition of CDK7

CDK7 functions as the catalytic core of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][6] The CAK complex is responsible for activating key cell cycle kinases, notably CDK1 and CDK2, by phosphorylating a conserved threonine residue within their T-loop.[1]

This compound acts by irreversibly binding to the Cys312 residue of CDK7.[1][3] This covalent modification blocks the kinase activity of the CAK complex, preventing the subsequent phosphorylation and activation of its downstream CDK targets. The on-target specificity of this compound has been demonstrated in experiments where a C312S (cysteine-to-serine) mutation in CDK7 renders cells resistant to the compound's effects.[1]

The this compound-Induced Cell Cycle Arrest Pathway

The inhibition of CDK7 by this compound triggers a signaling cascade that culminates in cell cycle arrest. This pathway is primarily mediated through the disruption of the CDK-Rb-E2F axis.

-

Inhibition of CAK Activity : By inactivating CDK7, this compound prevents the CAK complex from phosphorylating and activating CDK1 and CDK2.[1][2]

-

Reduced Rb Phosphorylation : Active CDK2 is a key driver of the G1/S transition, partly through its phosphorylation of the Retinoblastoma protein (Rb). With CDK2 inactive, Rb remains in its hypophosphorylated state.[7]

-

E2F Repression : Hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating their target genes.[7][8]

-

Suppression of S-Phase Genes : E2F target genes include numerous proteins essential for DNA replication and S-phase entry, such as Cyclin E.[2] Their repression halts the cell's progression into S-phase.

-

G1/S Arrest : The ultimate outcome is a robust cell cycle arrest at the G1/S checkpoint.[1][2][4] Studies show a significant accumulation of cells in the G1 phase and a corresponding depletion of cells in the S phase following this compound treatment.[2][7][9]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the high selectivity of this compound for CDK7 over other related kinases.

| Target Kinase | IC₅₀ (nM) | Selectivity vs. CDK7/CycH/MAT1 | Reference(s) |

| CDK7/CycH/MAT1 | 9.7 | - | [9][10] |

| CDK7 (alone) | 53.5 | ~5.5-fold less potent | [6][9] |

| CDK2 | 1300 | ~134-fold | [1][10] |

| CDK9 | 3020 | ~311-fold | [1][10] |

| CDK12 | >10,000 | >1000-fold | [9][11] |

| CDK13 | >10,000 | >1000-fold | [9][11] |

Table 2: Cellular Effects of this compound on Cell Cycle Distribution

Treatment with this compound leads to a dose-dependent redistribution of cells across the cell cycle phases, consistent with a G1/S block.

| Cell Line | Treatment Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference(s) |

| HAP1 | 0-2000 nM, 72h | Dose-dependent increase | Dose-dependent loss | Dose-dependent increase | [1][9] |

| SCLC | This compound | Significant accumulation | Corresponding loss | Not significantly changed | [2] |

| MM | This compound (24h) | Significant accumulation | Corresponding loss | - | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in cell cycle regulation.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment : Plate cells (e.g., HAP1, DMS79) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-2000 nM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][2]

-

EdU Pulse-Labeling : One hour prior to harvesting, add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium to label cells undergoing active DNA synthesis.

-

Harvesting and Fixation : Harvest cells by trypsinization, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization : Permeabilize the cells with a saponin-based buffer.

-

Click-iT Reaction : Perform the Click-iT reaction by incubating cells with a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 647) to detect the incorporated EdU.

-

DNA Staining : Stain total DNA content with a nuclear stain such as Hoechst 33342 or Propidium Iodide (PI).[1][7]

-

Flow Cytometry : Analyze the stained cells on a flow cytometer. Gate the cell population based on DNA content (G1, S, G2/M) and EdU signal (S-phase).

Western Blotting for Phospho-Protein Analysis

This method is used to detect changes in the phosphorylation status of key cell cycle proteins.

Methodology:

-

Cell Lysis : Treat cells with this compound for the desired time (e.g., 6, 12, 24 hours).[1] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-pCDK1-Thr161, anti-pCDK2-Thr160, anti-pRb-Ser807/811) and loading controls (e.g., anti-Tubulin, anti-GAPDH).[2][7]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7 that has been instrumental in defining the kinase's role in cell cycle control. Its mechanism of action, centered on the inhibition of the CAK complex, leads to a cascade of events culminating in Rb-mediated repression of E2F and a robust G1/S cell cycle arrest. The cytostatic, rather than cytotoxic, effect observed in many cell lines highlights a predominant role for CDK7 in proliferation over survival.[1] The detailed understanding of its mechanism and the availability of robust experimental protocols make this compound a critical tool for basic research and a promising lead for the development of targeted anti-cancer therapies.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. graylab.stanford.edu [graylab.stanford.edu]

YKL-5-124's effect on transcription

An In-depth Technical Guide on the Transcriptional Effects of YKL-5-124

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It operates by irreversibly binding to a unique cysteine residue (C312) on the CDK7 protein.[1] Unlike broader-spectrum kinase inhibitors such as THZ1, which also targets CDK12 and CDK13, this compound's high selectivity provides a unique tool to dissect the specific roles of CDK7 in cellular processes.[1][3] While CDK7 is a known component of the general transcription factor TFIIH, this compound surprisingly exerts minimal effect on global RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation and does not induce a widespread shutdown of transcription.[1][4] Instead, its primary transcriptional impact is the targeted inhibition of specific gene expression programs, most notably those driven by the E2F transcription factor, leading to a robust cell cycle arrest at the G1/S transition.[1][5][6] This document provides a comprehensive overview of the mechanism of this compound, its nuanced effects on transcription, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Selective Covalent Inhibition of CDK7

This compound is an irreversible inhibitor that forms a covalent bond with the C312 residue of CDK7.[1] This targeted action confers high selectivity for CDK7 over other structurally related kinases, particularly CDK12 and CDK13, which lack this reactive cysteine.[1] CDK7 itself has a dual role in the cell: it is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which is essential for cell cycle progression, and it is a component of the general transcription factor TFIIH, which is involved in transcription initiation.[7][8] The inhibitory action of this compound primarily affects the CAK activity of CDK7, leading to downstream effects on the cell cycle, while its impact on general transcription is more subtle and selective.[1]

The Effect of this compound on Transcription

Minimal Impact on Global Transcription and Pol II Phosphorylation

A surprising finding from studies with this compound is its lack of a global effect on transcription.[1] Unlike the dual CDK7/12/13 inhibitor THZ1, which causes a robust decrease in Pol II CTD phosphorylation at Serine 5 and Serine 7 residues, this compound treatment does not result in significant changes to the phosphorylation status of the Pol II CTD.[1][4] This indicates that selective CDK7 inhibition is not sufficient to shut down global Pol II-mediated transcription and suggests that other kinases, such as CDK12/13, may have redundant roles in this process.[1] This hypothesis is supported by findings that combining this compound with a selective CDK12/13 inhibitor (THZ531) recapitulates the strong transcriptional repression observed with THZ1.[1]

Targeted Inhibition of E2F-Driven Gene Expression

The most significant transcriptional effect of this compound is the inhibition of E2F-driven gene expression.[1][6] This is a direct consequence of its potent inhibition of CDK7's CAK activity. By preventing the activation of cell cycle CDKs like CDK2, this compound treatment leads to the hypophosphorylation of the Retinoblastoma (Rb) protein.[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing its activity and preventing the expression of genes required for S-phase entry and DNA replication.[6] This mechanism is the primary driver of the G1/S cell cycle arrest induced by this compound.[1][6]

Context-Dependent Transcriptional Effects

While this compound does not cause a global transcriptional shutdown, RNA-sequencing studies have revealed context-dependent changes in gene expression. In HAP1 cells, treatment with 500 nM this compound for 24 hours resulted in the differential expression of 1452 genes.[1] In neuroblastoma cells, a 4-hour treatment with 100 nM this compound led to more minor changes, with 457 genes downregulated and 206 genes upregulated.[4] In small cell lung cancer (SCLC), this compound treatment had little effect on super-enhancer-associated genes but unexpectedly upregulated inflammatory and interferon-gamma response gene signatures.[3] These findings suggest that the transcriptional consequences of selective CDK7 inhibition are highly dependent on the cellular lineage and the underlying transcriptional addictions of the cancer cells.

Quantitative Data Presentation

Table 1: Biochemical Activity and Selectivity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various cyclin-dependent kinases, demonstrating its high selectivity for CDK7.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| CDK7/Mat1/CycH | 9.7 | [2][5][9] |

| CDK7 | 53.5 | [2][5][9] |

| CDK2 | 1300 | [9] |

| CDK9 | 3020 | [9] |

| CDK12 | No Inhibition Detected | [1][2] |

| CDK13 | No Inhibition Detected | [1][2] |

Table 2: Summary of this compound Transcriptional Effects from RNA-Sequencing Studies

This table outlines the results from key RNA-sequencing experiments investigating the impact of this compound on the transcriptome of different cancer cell lines.

| Cell Line | Treatment Conditions | Key Transcriptional Outcomes | Reference(s) |

| HAP1 (Wild-Type) | 500 nM this compound for 24 hr | 1452 differentially expressed genes (log2FC > 1.5). Strong enrichment for E2F3 target genes. | [1] |

| Neuroblastoma (NB) | 100 nM this compound for 4 hr | Minor changes: 206 genes upregulated, 457 genes downregulated (log2FC > 1.5). | [4] |

| Multiple Myeloma (MM) | 100 nM this compound for 24 hr | Selective changes in a finite number of genes; significant loss of E2F reporter signal and disruption of MYC-regulated metabolic gene signatures. | [6] |

| Small Cell Lung Cancer (SCLC) | Varies | Little effect on super-enhancer (SE)-associated genes. Upregulation of 'Interferon Gamma Response' and 'Inflammatory Response' signatures. | [3] |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for CDK7 Inhibition

This protocol describes how to measure the direct inhibitory effect of this compound on CDK7's enzymatic activity.

-

Enzyme Preparation: Use recombinant human CDK7/CycH/MAT1 complex.

-

Substrate: Use a peptide substrate corresponding to the C-terminal domain of RNA Polymerase II.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

-

Assay Reaction:

-

In a 96-well plate, combine the CDK7 enzyme complex with the serially diluted this compound or DMSO vehicle control.

-

Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding the peptide substrate and ATP (e.g., at a concentration close to the Km for ATP).

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

Terminate the reaction by adding a stop solution.

-

Quantify substrate phosphorylation using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Pol II and CDK Phosphorylation

This protocol is used to assess the in-cell effect of this compound on the phosphorylation status of its direct and indirect targets.

-

Cell Culture and Treatment: Plate cells (e.g., HAP1, Jurkat) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 100 nM to 2 µM) or DMSO control for a specified duration (e.g., 6, 12, or 24 hours).[1]

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-RNA Pol II CTD (Ser2)

-

Phospho-RNA Pol II CTD (Ser5)

-

Total RNA Pol II

-

Phospho-CDK1 (Thr161)

-

Phospho-CDK2 (Thr160)

-

Total CDK1 and CDK2

-

A loading control (e.g., β-actin or Tubulin)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 3: RNA-Sequencing Workflow for Transcriptome Analysis

-

Cell Treatment and RNA Isolation: Treat cells as described in Protocol 2 for the desired time and dose.[4] Isolate total RNA using a commercial kit (e.g., mirVana miRNA isolation kit) and treat with DNase I to remove genomic DNA contamination.[4]

-

Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a kit such as the Illumina TruSeq stranded mRNA kit, which includes steps for poly(A) selection, fragmentation, reverse transcription, and adapter ligation.[4]

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina platform).[4]

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.[1][4]

-

Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar analyses to identify biological pathways and transcription factor signatures (e.g., E2F targets, inflammatory response) that are significantly enriched among the differentially expressed genes.[1][3]

-

Conclusion

This compound is a precision chemical probe that has been instrumental in deconvoluting the distinct functions of CDK7 in the cell cycle and transcription. Its effect on transcription is not one of global repression but of targeted modulation. By primarily inhibiting E2F-driven gene expression through its potent effect on the CAK-CDK2-Rb axis, this compound induces a strong cell cycle arrest.[1][6] The finding that it does not significantly impact global Pol II CTD phosphorylation has challenged previous assumptions and highlighted the potential for redundant kinase functions in regulating basal transcription.[1] For researchers and drug developers, this compound serves as both a critical tool for studying CDK7 biology and a promising therapeutic lead for cancers characterized by misregulation of the cell cycle and dependency on E2F activity.[1]

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]

- 5. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

The Discovery and Development of YKL-5-124: A Selective Covalent CDK7 Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of publicly available research data and aims to provide a detailed understanding of this compound's biochemical properties, cellular effects, and its potential as a therapeutic agent.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving the cell cycle.[4] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for the initiation and elongation phases of transcription.[2] Given its dual role in promoting cell proliferation and gene expression, CDK7 has emerged as a compelling target for cancer therapy.

The development of CDK7 inhibitors has been an area of intense research. Early inhibitors, such as THZ1, demonstrated potent anti-tumor activity but also exhibited off-target effects, notably against CDK12 and CDK13.[3][5] This lack of selectivity complicated the interpretation of their biological effects and raised concerns about potential toxicities. This compound was developed as a highly selective covalent inhibitor to overcome these limitations and to more precisely dissect the therapeutic potential of targeting CDK7.[5]

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to a conserved cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[4][6] This covalent interaction leads to the inactivation of the kinase. The selectivity of this compound for CDK7 over other closely related kinases, such as CDK12 and CDK13, is a key feature that distinguishes it from previous generations of CDK7 inhibitors.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of CDK7's kinase activity, which disrupts downstream signaling pathways controlling the cell cycle and, to a lesser extent, transcription.

Caption: this compound covalently inhibits CDK7, leading to cell cycle arrest.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Potency

| Target | IC50 (nM) | Assay Conditions | Reference |

| CDK7/Mat1/CycH | 9.7 | Cell-free assay | [7] |

| CDK7 | 53.5 | Cell-free assay | [1] |

| CDK2 | 1300 | Cell-free assay | [7] |

| CDK9 | 3020 | Cell-free assay | [7] |

| CDK12 | >10,000 | In vitro kinase assay | [4] |

| CDK13 | >10,000 | In vitro kinase assay | [4] |

Cellular Activity

| Cell Line | Effect | Concentration | Duration | Reference |

| HAP1 | G1 and G2/M phase arrest, loss of S phase | 0-2000 nM | 72 hours | [1] |

| HAP1 | Inhibition of CDK1 T-loop phosphorylation | 0-2000 nM | 24 hours | [1] |

| HAP1 | Inhibition of CDK2 T-loop phosphorylation (lesser extent) | 0-2000 nM | 24 hours | [1] |

| HAP1 | >50% reduction in CDK7-cyclin H binding to bioTHZ1 | 100 nM | 30 minutes | [1] |

| Jurkat | Cell cycle arrest | Not specified | Not specified | [4] |

| SCLC | G1 phase accumulation, loss of S phase | Up to 500 nM | Not specified | [3] |

| MM cells | G1 phase accumulation, loss of S phase | 100 nM | 24 hours | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the characterization of this compound.

In Vitro Kinase Assay

This assay is used to determine the IC50 values of this compound against various kinases.

Objective: To quantify the inhibitory potency of this compound on purified kinase activity.

Materials:

-

Purified recombinant kinases (CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13)

-

Kinase-specific substrates

-

ATP (radiolabeled or with a detection-compatible modification)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer

-

96-well plates

-

Plate reader or phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, its substrate, and the appropriate kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature for a specific duration.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a plate reader or phosphorimager.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle distribution.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HAP1, SCLC cell lines)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to measure DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phosphoprotein Analysis

This method is used to detect changes in the phosphorylation status of key cell cycle proteins.

Objective: To assess the effect of this compound on the phosphorylation of CDK7 targets, such as the T-loops of CDK1 and CDK2.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), total CDK1, total CDK2, loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for cell cycle analysis.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental and Logical Workflows

The development and characterization of this compound followed a logical progression from biochemical screening to cellular and in vivo validation.

Caption: A streamlined workflow for the development of this compound.

Conclusion and Future Directions

This compound is a potent and highly selective covalent inhibitor of CDK7 that has proven to be a valuable tool for elucidating the specific roles of this kinase in cell cycle control and transcription. Its development has addressed the limitations of earlier, less selective inhibitors. Preclinical studies have demonstrated that this compound induces a robust cell cycle arrest at the G1/S transition and inhibits E2F-driven gene expression.[5][9] Notably, it has a minimal effect on global RNA Polymerase II CTD phosphorylation, suggesting a predominant role in cell cycle regulation.[4]

The anti-tumor efficacy of this compound has been demonstrated in various preclinical models, including small cell lung cancer and multiple myeloma.[3][8] Furthermore, studies have shown that this compound can induce an immune response and enhance the efficacy of immunotherapy, opening up possibilities for combination treatment strategies.[3][6]

Future research should continue to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other agents. Further investigation into the molecular mechanisms underlying its immunomodulatory effects is warranted. As this compound and other selective CDK7 inhibitors progress through clinical development, they hold the promise of providing a new therapeutic option for patients with various malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. selleckchem.com [selleckchem.com]

- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. YKL 5-124 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

YKL-5-124: A Technical Guide to a Selective and Covalent CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and biological effects. Detailed experimental protocols for the characterization of this compound and visualization of its associated signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C28H33N7O3.[1][2] Its structure is characterized by a pyrrolopyrazole core, which serves as a scaffold for the functional groups responsible for its potent and selective inhibitory activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C28H33N7O3 | [1][2] |

| Molecular Weight | 515.62 g/mol | [1][2][3] |

| CAS Number | 1957203-01-8 | [1][2] |

| Appearance | Solid powder | [2] |

| Purity | ≥95% | [1] |

| Solubility | Soluble to 20 mM in DMSO and ethanol | [1][4] |

| Storage | Store at -20°C | [1] |

| IUPAC Name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[[4-[(1-oxo-2-propen-1-yl)amino]benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | [1] |

Mechanism of Action

This compound acts as a selective and covalent inhibitor of CDK7.[3][5][6] It forms an irreversible covalent bond with a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[7] This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its substrates.

The primary target of this compound is the CDK-activating kinase (CAK) complex, which is composed of CDK7, Cyclin H, and MAT1.[6] The CAK complex plays a crucial dual role in cellular regulation:

-

Cell Cycle Progression: It activates other CDKs, such as CDK1 and CDK2, by phosphorylating their T-loops, a critical step for their kinase activity and subsequent cell cycle progression.[5][6]

-

Transcription Regulation: As a component of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for the initiation and elongation of transcription.[6]

By covalently inhibiting CDK7, this compound disrupts both of these fundamental processes, leading to cell cycle arrest and inhibition of gene expression.[5][6]

Biological Properties and Activity

This compound exhibits potent and selective inhibition of CDK7, with significantly less activity against other kinases. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| CDK7 | 53.5 | [5][6] |

| CDK7/Mat1/CycH | 9.7 | [1][3][5] |

| CDK2 | 1300 | [3] |

| CDK9 | 3020 | [3] |

| CDK12 | Inactive | [5][6] |

| CDK13 | Inactive | [5][6] |

The biological effects of this compound are a direct consequence of its CDK7 inhibition:

-

Cell Cycle Arrest: Treatment of cells with this compound leads to a dose-dependent increase in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase, indicating a blockage of cell cycle progression.[5][6]

-

Inhibition of T-Loop Phosphorylation: this compound inhibits the phosphorylation of the T-loop of CDK1 and, to a lesser extent, CDK2, which is consistent with its inhibition of the CAK complex.[5][6]

-

Inhibition of Gene Expression: The compound has been shown to inhibit E2F-driven gene expression.[5][6]

-

Induction of Genome Instability: In some cancer models, such as small cell lung cancer, CDK7 inhibition by this compound has been shown to induce DNA replication stress and genome instability, which can trigger an anti-tumor immune response.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro CDK7 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the CDK7/Cyclin H/MAT1 complex in a cell-free system.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

CDK7 substrate (e.g., a peptide containing the C-terminal domain of RNA Polymerase II)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well opaque plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the CDK7/Cyclin H/MAT1 enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Phosphorylated Proteins

This method is used to detect changes in the phosphorylation status of CDK7 substrates, such as CDK1 and CDK2, following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO for the desired duration.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Competitive Pull-Down Assay for Target Engagement

This assay confirms the direct binding of this compound to CDK7 in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Biotinylated probe (e.g., biotinylated THZ1, another covalent CDK7 inhibitor)

-

Streptavidin-conjugated beads (e.g., magnetic or agarose)

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE and Western blot reagents

-

Antibodies against CDK7 and CDK12 (as a negative control)

Procedure:

-

Treat cells with increasing concentrations of this compound for a defined period to allow for target engagement.

-

Lyse the cells and incubate the lysates with the biotinylated probe.

-

Add streptavidin-conjugated beads to pull down the biotinylated probe and any associated proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western blotting using antibodies against CDK7 and CDK12. A decrease in the amount of pulled-down CDK7 with increasing concentrations of this compound indicates competitive binding and target engagement.

Experimental and Signaling Pathway Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CDK7. Its high potency, selectivity, and covalent mechanism of action make it a powerful tool for dissecting the intricate functions of the CAK complex in cell cycle control and transcription. The data and protocols presented in this guide are intended to support the ongoing research and potential therapeutic development of CDK7 inhibitors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. pnas.org [pnas.org]

- 7. corefacilities.iss.it [corefacilities.iss.it]

- 8. bpsbioscience.com [bpsbioscience.com]

YKL-5-124: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is a key regulator of both cell cycle progression and transcription.[4][5] this compound's high selectivity and covalent mechanism of action make it a valuable tool for dissecting the specific roles of CDK7 and a promising therapeutic candidate in oncology.[1][6] This in-depth technical guide provides a comprehensive overview of this compound's kinase selectivity profile, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized against other cyclin-dependent kinases. The following tables summarize the available quantitative data on its inhibitory activity.

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| CDK7/Mat1/CycH | 9.7 | Cell-free assay | Potent inhibition of the active complex.[1][2][3] |

| CDK7 | 53.5 | Cell-free assay | Inhibition of the catalytic subunit alone.[3] |

| CDK2 | 1300 | Cell-free assay | Over 100-fold more selective for CDK7.[1][2] |

| CDK9 | 3020 | Cell-free assay | Demonstrates significant selectivity over this transcription-related CDK.[1][2] |

| CDK12 | >10,000 | In vitro kinase reaction | Inactive at concentrations up to 10µM.[1] |

| CDK13 | >10,000 | In vitro kinase reaction | Inactive at concentrations up to 10µM.[1] |

Key Selectivity Features:

-

High Potency for CDK7: this compound demonstrates nanomolar potency against the CDK7/Mat1/CycH complex.[1][2][3]

-

Excellent Selectivity over other CDKs: It exhibits a selectivity of over 100-fold for CDK7 compared to CDK2 and CDK9.[1][2]

-

No Activity Against CDK12/13: The compound is inactive against the structurally related kinases CDK12 and CDK13, which is a key differentiator from other CDK7 inhibitors like THZ1.[1]

-

Covalent Mechanism: this compound acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue (Cys312) near the ATP-binding pocket of CDK7.[1]

Experimental Protocols

The following sections describe the methodologies used to determine the kinase selectivity profile of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.

General Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13) and their respective substrates are prepared in a suitable kinase buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound. The reaction is typically initiated by the addition of ATP.

-

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be achieved through various methods, including:

-

Radiometric Assays (e.g., P32-ATP): Incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate is quantified.

-

Luminescence-Based Assays (e.g., Kinase-Glo®): The amount of ATP remaining after the kinase reaction is measured, which is inversely proportional to kinase activity.

-

Mobility Shift Assays: The phosphorylated substrate is separated from the non-phosphorylated substrate by electrophoresis, and the bands are quantified.

-

-

Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

Objective: To confirm that this compound engages and inhibits CDK7 within a cellular context.

KiNativ™ Profiling (General Workflow):

-

Cell Treatment: Live cells (e.g., Jurkat) are treated with varying concentrations of this compound or a vehicle control.

-

Cell Lysis: After incubation, the cells are lysed to release the proteome.

-

Probe Labeling: The cell lysates are then treated with a biotinylated, irreversible ATP probe that covalently labels the active sites of kinases that are not occupied by the inhibitor.

-

Enrichment of Labeled Peptides: The biotin-labeled proteins are captured using streptavidin beads and digested into peptides.

-

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

-

Data Analysis: A decrease in the detection of a particular kinase in the this compound-treated samples compared to the control indicates target engagement by the inhibitor.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the central role of CDK7 in the CDK-RB-E2F signaling pathway and how its inhibition by this compound leads to cell cycle arrest.

Caption: CDK7-Mediated Cell Cycle Progression and its Inhibition by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the cellular target engagement of this compound using a competitive pull-down assay.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Covalent Binding Mechanism of YKL-5-124 to CDK7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding mechanism of YKL-5-124, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the quantitative biochemical and cellular data, step-by-step experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving the cell cycle forward.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[3]

This compound is a small molecule inhibitor that has been developed to selectively target CDK7.[2][4] Unlike many kinase inhibitors that bind reversibly to the ATP-binding pocket, this compound is a covalent inhibitor. It forms a stable, irreversible bond with a specific cysteine residue on CDK7, leading to sustained inhibition of its kinase activity.[2][5] This covalent mechanism of action provides high potency and prolonged target engagement. This guide will delve into the specifics of this covalent interaction.

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| CDK7/Mat1/CycH | 9.7 | Biochemical Assay (Invitrogen) | |

| CDK7 | 53.5 | P32 Biochemical Assay (Geyer) | [6] |

| CDK2 | 1300 | Biochemical Assay (Invitrogen) | [6] |

| CDK9 | 3020 | Biochemical Assay (Invitrogen) | [6] |

| CDK12 | >10,000 | P32 Biochemical Assay (Geyer) | [6] |

| CDK13 | >10,000 | P32 Biochemical Assay (Geyer) | [6] |

Table 2: Kinetic Parameters for Covalent Inhibition of CDK7 by this compound

| Parameter | Value | Method | Reference |

| Kᵢ (nM) | 2.2 | Enzyme kinetics using mobility shift assay | [7] |

| kₗₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Not explicitly stated | Calculated from kₗₙₐ꜀ₜ and Kᵢ values |

The Covalent Binding Site: Cysteine 312

Mass spectrometry analysis has definitively identified Cysteine 312 (C312) as the site of covalent modification by this compound on CDK7.[2] This residue is located outside of the canonical ATP-binding pocket, which contributes to the inhibitor's selectivity.[5] The reactive acrylamide warhead of this compound forms an irreversible bond with the thiol group of C312.[2]

The criticality of this interaction is demonstrated by experiments using a C312S (cysteine-to-serine) mutant of CDK7. This mutation, which replaces the reactive cysteine with a less nucleophilic serine, renders CDK7 resistant to inhibition by this compound, confirming that the covalent interaction at C312 is essential for the inhibitor's activity.[2][8]

Signaling Pathways and Cellular Effects of this compound

By inhibiting CDK7, this compound disrupts both cell cycle progression and transcription, leading to a potent anti-proliferative effect in cancer cells.

Impact on Cell Cycle Control

This compound's inhibition of the CAK complex activity of CDK7 leads to a reduction in the phosphorylation of key cell cycle CDKs, such as CDK1 and CDK2, at their T-loop activation sites.[2] This blockade of CDK activation results in a strong cell cycle arrest, primarily at the G1/S transition.[4][6]

Impact on Transcription

While CDK7 is a component of the transcription factor TFIIH, selective inhibition by this compound has been shown to have a more pronounced effect on the expression of genes regulated by the transcription factor E2F, which is consistent with its primary impact on cell cycle progression.[6] Interestingly, unlike dual CDK7/12/13 inhibitors such as THZ1, this compound has a less dramatic effect on global RNA Polymerase II C-terminal domain phosphorylation.[1][2]

Detailed Experimental Protocols